Methyl 7-aminoheptanoate

Overview

Description

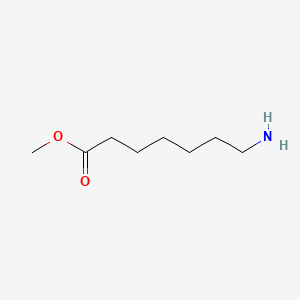

“Methyl 7-aminoheptanoate” is a compound with the molecular formula C8H17NO2 . It is also known as “this compound hydrochloride” and has a CAS number of 17994-94-4 .

Synthesis Analysis

The synthesis of this compound involves the use of thionyl chloride in methanol. The reaction is maintained at a temperature between -5 °C and -10 °C. After the addition of all the thionyl chloride, the mixture is allowed to warm to room temperature and left to stir overnight. The mixture is then concentrated in vacuo to give a white solid which is triturated in ether (twice) to yield the product .

Molecular Structure Analysis

The molecular weight of this compound is 159.226 Da . The InChI key for this compound is CHMAEAFFKRYPQT-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3 . It has a boiling point of 211.4±23.0 °C at 760 mmHg . The melting point of this compound is 119-121°C . It has a flash point of 80.7±20.1 °C .

Scientific Research Applications

Multifunctional Extractant

Methyl 7-aminoheptanoate has potential applications in the field of phase separation in immiscible liquid-liquid systems. Tao, Adler-Abramovich, and Gazit (2015) demonstrated that Boc-7-aminoheptanoic acid, a related compound, can induce phase separation in mixtures of organic solvent and water. This reversible phase separation system, driven by the balance between aggregation and solvation forces, has potential applications in extraction-concentration and capture-release fields (Tao, Adler-Abramovich, & Gazit, 2015).

Synthesis of Pharmaceuticals

This compound is used as an intermediate in the synthesis of pharmaceuticals. For example, Ran (2012) described a process involving the reaction with 7-aminoheptanoic acid ethyl ester hydrochloride in the synthesis of Tianeptine Sodium, a drug, highlighting the compound's role in creating cost-effective and industrially scalable pharmaceutical products (Ran, 2012).

Polymer Production

This compound is involved in the production of polymers like nylon 7. Horn, Freure, Vineyard, and Decker (1963) prepared esters of 7-aminoheptanoic acid as monomers for nylon 7, highlighting its utility in the textile industry and its potential for creating high tenacity yarns (Horn, Freure, Vineyard, & Decker, 1963).

Biochemical Research

In biochemical research, derivatives of this compound have been synthesized for use in various studies. Feng et al. (2013) synthesized (S)-methyl 3-(((benzyloxy)carbonyl) amino)-7-hydroxyheptanoate, a fragment of a novel cytotoxic cyclodepsipeptide, illustrating the compound's role in advancing research in cytotoxic activities (Feng et al., 2013).

Biomedical Applications

This compound derivatives have potential in biomedical applications. Carta et al. (2015) developed pyrroloquinoline-based compounds, using 7-methyl- and 6,7-dimethylpyrroloquinolinone derivatives for biological applications, such as cell trafficking and pharmacokinetics/biodistribution studies (Carta et al., 2015).

Safety and Hazards

Methyl 7-aminoheptanoate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Mechanism of Action

Mode of Action

It is believed that the compound may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

Methyl 7-aminoheptanoate may be involved in the biosynthesis of seven carbon compounds from malonyl-CoA or malonyl- [acp] and optionally acetyl-CoA .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, it is recommended to store the compound under inert gas (nitrogen or Argon) at 2-8°C .

properties

IUPAC Name |

methyl 7-aminoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-11-8(10)6-4-2-3-5-7-9/h2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRQWZVPEAHOOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454561 | |

| Record name | Methyl 7-aminoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39979-08-3 | |

| Record name | Methyl 7-aminoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8R,9S,13S,14S,17S)-2,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1600838.png)

![2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one](/img/structure/B1600840.png)